4-Fluorocatechol

Enzyme kinetics Biodegradation Dioxygenase

For enzyme kinetic studies requiring a high-affinity catechol 1,2-dioxygenase substrate, 4-fluorocatechol (CAS 367-32-8) offers a 5.5-fold lower Km (0.02 mM) than unsubstituted catechol. Its para-fluorine substitution provides a reliable spectroscopic handle for tracking ring-cleavage reactions. Key benefits: - Enables detection of dioxygenase activity at low substrate concentrations, ideal for screening enzyme variants and inhibitors. - Serves as the authentic metabolite in fluorobenzene biodegradation pathways, essential for reproducible ortho-cleavage studies. - Supplied as ≥98% (GC) white crystalline powder with ambient shipping; available in 1 g and 5 g research quantities.

Molecular Formula C6H5FO2
Molecular Weight 128.1 g/mol
CAS No. 367-32-8
Cat. No. B1207897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocatechol
CAS367-32-8
Synonyms4-fluorocatechol
Molecular FormulaC6H5FO2
Molecular Weight128.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)O
InChIInChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
InChIKeyNFWGQJUHSAGJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocatechol (CAS 367-32-8): Physicochemical and Structural Profile for Procurement


4-Fluorocatechol (CAS 367-32-8), also known as 4-fluoro-1,2-benzenediol, is a C4-substituted catechol with the molecular formula C6H5FO2 and a molecular weight of 128.10 g/mol [1]. It is characterized as a white to almost white crystalline powder with a melting point range of 89–93°C [2] and a predicted boiling point of 258.0±20.0°C at 760 mmHg [3]. The compound possesses a predicted XLogP3 value of 1.9 [1] and a topological polar surface area of 40.5 Ų [1]. The fluorine substituent at the para position introduces an electron-withdrawing effect that modulates the electronic properties and reactivity of the catechol ring, distinguishing it from its unsubstituted and alkyl-substituted analogs [4]. This compound is a member of the catechol class (CHEBI:80515) [5] and serves as a key intermediate in the biodegradation of fluorinated aromatic compounds as well as a substrate for various dioxygenase and oxidase enzymes [6].

4-Fluorocatechol in Research: Why Analogs Cannot Be Substituted


Substituting 4-fluorocatechol with unsubstituted catechol, other C4-halocatechols, or even a regioisomer like 3-fluorocatechol is not scientifically valid due to profound differences in enzyme affinity, metabolic fate, and electronic properties. The electron-withdrawing effect of the para-fluorine substituent significantly lowers the Michaelis constant (Km) for key enzymes such as catechol 1,2-dioxygenase, resulting in a 5.5-fold higher affinity compared to unsubstituted catechol [1]. Furthermore, the identity of the halogen atom dramatically alters both the catalytic turnover and the formation rates in multi-step bioconversions [2]. Crucially, the regioisomer 3-fluorocatechol exhibits a fundamentally different biological compatibility: unlike 4-fluorocatechol, it fails to support bacterial growth and oxygen uptake in certain metabolic pathways, indicating it is not a viable alternative for studies on fluorobenzene degradation [3]. These quantitative discrepancies underscore that in-class compounds are not interchangeable; selecting the precise para-fluoro analog is essential for experimental reproducibility and achieving desired outcomes in enzyme assays, metabolic engineering, and chemical synthesis.

Quantitative Evidence for 4-Fluorocatechol: Performance Benchmarks Against Analogs


Superior Enzyme Affinity: 5.5-fold Lower Km vs. Catechol for Catechol 1,2-Dioxygenase

4-Fluorocatechol demonstrates a significantly higher affinity for catechol 1,2-dioxygenase from Pseudomonas putida compared to its unsubstituted parent compound, catechol. This is a direct, head-to-head quantitative comparison derived from the same experimental study. The electron-withdrawing nature of the para-fluorine substituent is the driving force for this enhanced binding [1].

Enzyme kinetics Biodegradation Dioxygenase

Faster Biocatalytic Formation Rate in Multistep Phenol Conversion

In a multistep bioconversion system using a recombinant phenol hydroxylase (PHIND), the formation rate of 4-fluorocatechol from its corresponding phenol precursor was the highest among all para-substituted analogs tested. This quantitative data allows for a direct performance ranking against other C4-substituted catechols under identical experimental conditions [1].

Biocatalysis Phenol hydroxylase Green chemistry

Unique Metabolic Compatibility vs. Regioisomer 3-Fluorocatechol

A clear functional divergence exists between the 4-fluoro and 3-fluoro regioisomers of catechol. While 4-fluorocatechol serves as a key intermediate in the aerobic metabolism of fluorobenzene and supports both growth and oxygen uptake in Rhizobiales sp. strain F11, its regioisomer, 3-fluorocatechol, does not. This demonstrates that the position of the fluorine atom is a critical determinant of biological compatibility [1].

Microbial degradation Metabolic engineering Fluorobenzene

High-Value Application Scenarios for 4-Fluorocatechol in Research and Industry


Substrate for Catechol Dioxygenase Assays and Kinetics

Given its 5.5-fold higher affinity (Km = 0.02 mM) for catechol 1,2-dioxygenase compared to unsubstituted catechol (Km = 0.11 mM) [1], 4-fluorocatechol is the preferred substrate for developing high-sensitivity enzymatic assays. Its use enables the detection of dioxygenase activity at lower substrate concentrations, which is particularly advantageous for screening enzyme variants, inhibitors, or studying the kinetics of ring-cleavage pathways. The para-fluorine substituent also provides a convenient spectroscopic or mass spectrometric handle for tracking reaction progress and identifying products such as 3-fluoro-cis,cis-muconate.

Key Intermediate in Fluorobenzene Biodegradation Pathway Studies

As a proven intermediate in the aerobic degradation of fluorobenzene by Rhizobiales sp. strain F11, 4-fluorocatechol is the authentic metabolite required for research into this specific pathway [2]. Its use is non-negotiable for studies aiming to elucidate the enzymatic machinery (ortho-cleavage pathway) or to engineer microbial strains for the bioremediation of fluorinated pollutants. The regioisomer 3-fluorocatechol is not a suitable substitute, as it fails to support the same metabolic processes [2].

Building Block for the Synthesis of Fluorinated Bioactive Compounds

The catechol moiety is a key pharmacophore in numerous bioactive molecules. The introduction of a fluorine atom at the 4-position via 4-fluorocatechol as a starting material can modulate the lipophilicity (XLogP3 = 1.9) [3] and metabolic stability of downstream compounds. Its higher formation rate in biocatalytic systems compared to other halocatechols [4] also makes it an attractive precursor for the chemoenzymatic synthesis of complex fluorinated aromatics, offering a potentially greener and more efficient route compared to traditional chemical halogenation.

Mechanistic Probes for Studying Oxidative Enzyme Chemistry

The unique reactivity of 4-fluorocatechol upon oxidation by enzymes like tyrosinase—leading to the formation of 4-fluoro-1,2-benzoquinone and subsequent rapid substitution reactions with release of fluoride [5]—positions this compound as a powerful mechanistic probe. Researchers can leverage this distinct chemical fate to investigate the catalytic mechanisms of oxidases and oxygenases, as well as to study the formation of potentially toxic quinonoid species and halogen-substituted dibenzodioxins, which are relevant to toxicology and environmental chemistry.

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